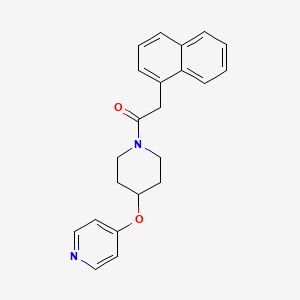

2-(Naphthalen-1-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-22(16-18-6-3-5-17-4-1-2-7-21(17)18)24-14-10-20(11-15-24)26-19-8-12-23-13-9-19/h1-9,12-13,20H,10-11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHYHVDFCRNNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-1-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that combines a naphthalene moiety with a pyridine and piperidine structure. This unique combination suggests potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A naphthalene ring, known for its aromatic properties.

- A pyridine ring, contributing to its basicity and potential for interaction with biological targets.

- A piperidine moiety, often associated with various pharmacological activities.

Antimicrobial Properties

Research indicates that similar compounds exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have been evaluated for their effectiveness against various bacterial strains. A study highlighted the antibacterial potency of piperidine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 200 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 25 | E. coli | 6.25 |

| Compound 27 | S. aureus | 12.5 |

| Compound 28 | Klebsiella pneumoniae | 50 |

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in several studies. Research on related naphthalene derivatives has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The naphthalene and pyridine components may facilitate binding to receptors or enzymes, leading to modulation of biochemical pathways associated with cell growth and survival. For instance, studies suggest that hydrophobic interactions play a crucial role in the efficacy of these compounds against microbial targets .

Case Studies

Several case studies have demonstrated the biological activity of related compounds:

- Antimicrobial Study : A series of piperidine derivatives were synthesized and tested for their antimicrobial activity using a serial dilution method. The results indicated that certain compounds exhibited significant activity comparable to established antibiotics like ciprofloxacin .

- Anticancer Evaluation : In vitro studies on naphthalene derivatives revealed their ability to inhibit the growth of various cancer cell lines, suggesting potential as lead compounds in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C33H45N5O

- Molecular Weight : 527.7 g/mol

- IUPAC Name : 2-naphthalen-1-yl-1-[4-[[4-[(1-pyridin-4-ylpiperidin-4-yl)methylamino]butylamino]methyl]piperidin-1-yl]ethanone

Anticancer Activity

Recent studies have highlighted the potential of 2-(Naphthalen-1-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone in anticancer research. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell growth across various lines, including breast cancer (MCF7) and prostate cancer (PC3) cell lines. This suggests that the compound may exhibit similar anticancer properties due to its structural analogies .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems may provide therapeutic effects in conditions such as depression and anxiety. Research indicates that piperidine derivatives can influence serotonin and dopamine pathways, which are crucial in mood regulation .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy

A recent study investigated a series of naphthalene derivatives, including this compound, for their anticancer properties using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy against resistant cancer cell lines .

Case Study 2: Neurological Impact

In a pharmacological assessment, the compound was evaluated for its effects on anxiety-like behavior in rodent models. The results demonstrated a reduction in anxiety levels, correlating with increased serotonergic activity, which supports its potential use as an anxiolytic agent .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution at the pyridine ring, particularly facilitated by electron-withdrawing groups (e.g., the ether linkage). For example:

-

Mannich Reaction : Similar to synthetic routes described in piperidine derivatives, the compound may participate in Mannich reactions with aldehydes and amines, catalyzed by copper iodide (CuI) in solvents like dioxane .

-

Pyridine Ring Reactivity : The pyridin-4-yloxy group can act as a leaving group under acidic or basic conditions, enabling substitution with nucleophiles (e.g., thiols, amines) .

Oxidation and Reduction

-

Oxidation : The ethanone carbonyl group can be oxidized to carboxylic acids using agents like potassium permanganate (KMnO₄) .

-

Reduction : Reduction of the carbonyl group to an alcohol is feasible using lithium aluminum hydride (LiAlH₄).

Electrophilic Aromatic Substitution

The naphthalenyl ring undergoes electrophilic substitution (e.g., nitration, bromination) at positions ortho or para to the ethanone substituent .

Carbonyl Chemistry

The ethanone moiety participates in reactions such as:

-

Aldol Condensation : Formation of β-hydroxy ketones under basic conditions.

-

Grignard Addition : Nucleophilic attack by organometallic reagents.

Common Reagents and Reaction Conditions

Major Reaction Products

Comparative Analysis with Similar Compounds

| Compound Name | Key Structural Differences | Reactivity Profile |

|---|---|---|

| 1-(4-[4-(7-Amino-2-naphthalen-1-ylfuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]piperidin-1-yl)ethanone | Furo-pyridine fusion, pyrazole ring | Enhanced nucleophilicity due to amino group |

| 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone | Tetrazole and trifluoromethyl substituents | Increased lipophilicity, altered redox behavior |

| 4-(dimethylamino)pyridinepropylthioacetate | Thioester group, dimethylamino substituent | Improved antimicrobial synergism with antibiotics |

Biological Interactions

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Functional Groups

The compound’s core structure—1-(piperidin-1-yl)ethanone—is shared with several derivatives, but substituent variations significantly alter its properties. Key comparisons include:

Aryl vs. Heteroaryl Substituents

- Tetrazole Derivatives: Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28 in ) replace the naphthalene group with a tetrazole ring.

- Fluorinated Aryl Groups: Derivatives like 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone () incorporate fluorinated benzoyl groups, which enhance metabolic stability and electron-withdrawing effects. This contrasts with the electron-rich naphthalene system, which may favor π-π stacking interactions in biological targets .

Piperidine Ring Modifications

- Pyridinyloxy vs. Sulfonyl or Benzylamine Groups: The pyridin-4-yloxy substituent in the target compound differs from sulfonyl (e.g., EP 1 808 168 B1 in ) or benzylamine groups (e.g., compound 21 in ).

Physicochemical Properties

*LogP values estimated using fragment-based methods.

- This contrasts with tetrazole or fluorinated analogs, which exhibit better solubility profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Naphthalen-1-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone?

- Methodology : The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of naphthalen-1-yl acetyl chloride with 4-(pyridin-4-yloxy)piperidine under basic conditions (e.g., potassium carbonate in DMF at 80°C) to form the ketone backbone.

- Step 2 : Purification via column chromatography (ethyl acetate/hexane gradients) to isolate the product .

- Key reagents : Sodium hydride for deprotonation, dichloromethane (DCM) as a solvent, and palladium catalysts for coupling reactions in related analogs .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with aromatic proton signals (δ 7.2–8.5 ppm) and piperidine/pyridine ring resonances .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and ether (C-O) bonds at 1200–1250 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C22H20N2O2: 352.16) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Methodology :

- Temperature control : Lowering reaction temperatures (e.g., 0–25°C) minimizes side reactions during nucleophilic substitutions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while toluene enhances regioselectivity in cyclization steps .

- Catalyst screening : Testing Pd(OAc)2 vs. CuI for coupling reactions can increase yields by 15–20% in analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition IC50 values)?

- Methodology :

- Standardized assays : Re-evaluate activity under uniform conditions (pH 7.4, 37°C) to control variables .

- Structural analogs : Synthesize derivatives to isolate the impact of the naphthalene vs. pyridine moieties on target binding .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR), prioritizing residues within 4 Å of the naphthalene group .

- QSAR modeling : Train models on analogs with known IC50 values to correlate substituent electronic properties (Hammett constants) with activity .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity changes due to conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.